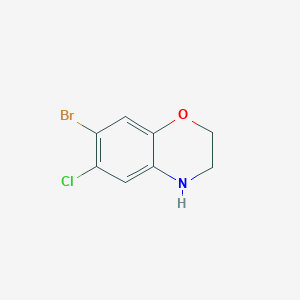

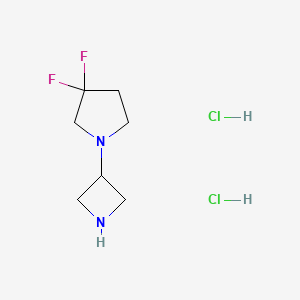

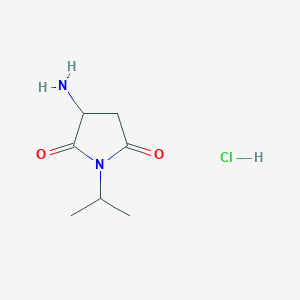

![molecular formula C14H18BFO4 B1377924 [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid CAS No. 1431546-20-1](/img/structure/B1377924.png)

[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid

Übersicht

Beschreibung

“[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid” is a chemical compound. It is also known as (4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯 in Chinese . This compound is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 223.05 g/mol . Other physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Organic Synthesis Reactions

- Summary of the Application : “[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid” is an important boric acid derivative used in organic synthesis reactions . It’s a significant reaction intermediate with many applications in carbon-carbon coupling and carbon heterocoupling reactions .

- Methods of Application or Experimental Procedures : The compound was synthesized through a two-step substitution reaction . The structure of the compound was verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound was gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .

- Results or Outcomes : The molecular structure optimized by Density Functional Theory (DFT) was found to be identical with the single crystal structure determined by single crystal X-ray diffraction . DFT was also used to study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing its molecular structure characteristics, conformation, and some special physical and chemical properties .

Boron Neutron Capture Therapy and Drug Transport Polymers

- Summary of the Application : Boronic acid pinacol ester compounds, such as “[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid”, have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

- Methods of Application or Experimental Procedures : The compound is used as a boron source in boron neutron capture therapy, a type of radiation therapy for cancer treatment . It is also used in the synthesis of drug transport polymers, which are used to deliver drugs to specific sites in the body .

- Results or Outcomes : The use of this compound in these applications has shown promising results in cancer treatment .

Suzuki Reaction

- Summary of the Application : Arylboronic acid, such as “[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid”, is one of the important nucleophiles in the Suzuki reaction .

- Methods of Application or Experimental Procedures : The Suzuki reaction is a type of carbon-carbon coupling reaction that uses arylboronic acids as nucleophiles . This compound can be used as a nucleophile in the Suzuki reaction .

- Results or Outcomes : The use of this compound in the Suzuki reaction has a wide range of applications .

Synthesis of Fluorine-Containing Drugs

- Summary of the Application : Fluorine-containing compounds are widely used in medicine. Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .

- Methods of Application or Experimental Procedures : “[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid” can be used as a starting material or intermediate in the synthesis of these fluorine-containing drugs .

- Results or Outcomes : The use of this compound in the synthesis of fluorine-containing drugs has shown promising results in terms of biological activity, stability, and drug resistance .

Preparation of Chemical Intermediates

- Summary of the Application : “[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid” is commonly used in the preparation of chemical intermediates .

- Methods of Application or Experimental Procedures : This compound can be used as a starting material or intermediate in various chemical reactions to produce other chemicals .

- Results or Outcomes : The use of this compound in the preparation of chemical intermediates has shown promising results in terms of efficiency and yield .

Zukünftige Richtungen

Boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates with many applications in organic synthesis reactions . They have good biological activity and pharmacological effects and have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future research directions of this compound could involve exploring its potential applications in these areas.

Eigenschaften

IUPAC Name |

2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-5-9(7-12(17)18)11(16)8-10/h5-6,8H,7H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMBNFNHXUBERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

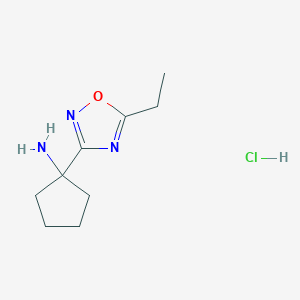

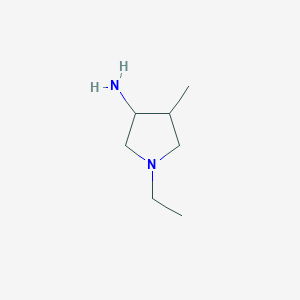

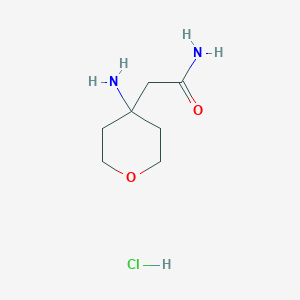

![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride](/img/structure/B1377846.png)

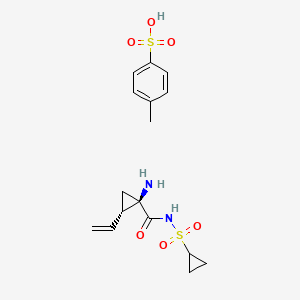

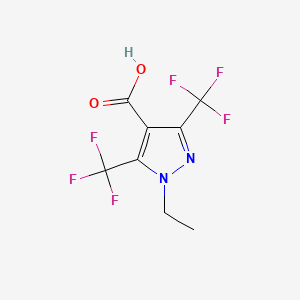

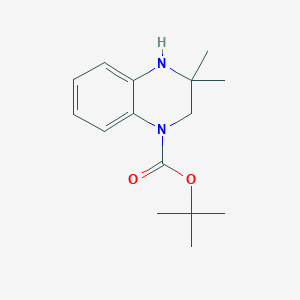

![[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1377853.png)

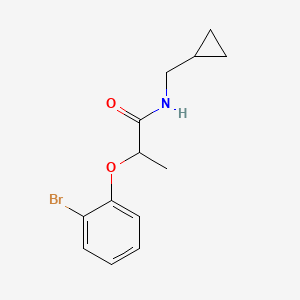

![tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate](/img/structure/B1377855.png)